molecular formula C12H20N4O2S B2945059 N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide CAS No. 1797804-55-7

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide

Cat. No.: B2945059
CAS No.: 1797804-55-7
M. Wt: 284.38
InChI Key: FSPYERHJPDIPCO-UHFFFAOYSA-N
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Description

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C12H20N4O2S and its molecular weight is 284.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}methanesulfonamide, primarily targets tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .

Mode of Action

This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, preventing the phosphorylation process and thus, the activation of the cellular processes controlled by these kinases .

Biochemical Pathways

The inhibition of tyrosine kinases affects multiple biochemical pathways. These pathways are primarily involved in cell division, growth, and death. By inhibiting tyrosine kinases, the compound can control the proliferation of cells, which is particularly useful in conditions like leukemia where there is uncontrolled cell growth .

Pharmacokinetics

Similar compounds have shown oral bioavailability, with high systemic exposure

Result of Action

The result of the compound’s action is the inhibition of cell proliferation, particularly in cancerous cells. This is due to its ability to inhibit tyrosine kinases, which play a crucial role in cell division and growth . Therefore, the compound has potential therapeutic use in conditions characterized by uncontrolled cell growth, such as leukemia .

Properties

IUPAC Name

N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-10-8-12(16-6-4-3-5-7-16)15-11(14-10)9-13-19(2,17)18/h8,13H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPYERHJPDIPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.